2-Iodo-N-phenylacetamide

Catalog No.
S3439807
CAS No.
7212-28-4
M.F
C8H8INO
M. Wt
261.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-N-phenylacetamide

CAS Number

7212-28-4

Product Name

2-Iodo-N-phenylacetamide

IUPAC Name

2-iodo-N-phenylacetamide

Molecular Formula

C8H8INO

Molecular Weight

261.06 g/mol

InChI

InChI=1S/C8H8INO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)

InChI Key

YXNAWCUIZOCJNG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CI

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CI

One area where iodine compounds have shown promise is in organocatalysis. Hypervalent iodine compounds, which are environmentally friendly and relatively inexpensive reagents, have properties similar to transition metals. They are employed as alternatives to transition metal catalysts in organic synthesis as mild, nontoxic, selective and recyclable catalytic reagents . Formation of C–N, C–O, C–S, C–F and C–C bonds can be seamlessly accomplished by hypervalent iodine catalysed oxidative functionalisations . The aim of this review is to highlight recent developments in the utilisation of iodine ( III) and iodine ( V) catalysts in the synthesis of a wide range of organic compounds including chiral catalysts for stereoselective synthesis .

2-Iodo-N-phenylacetamide, with the chemical formula C₈H₈INO and CAS number 7212-28-4, is an organic compound characterized by the presence of an iodine atom attached to a phenyl group and an acetamide functional group. This compound has a molecular weight of 261.06 g/mol and features a linear structure that includes both aromatic and aliphatic components. It is soluble in various organic solvents, exhibiting a high gastrointestinal absorption rate and permeability across biological membranes, indicating its potential for pharmaceutical applications .

Currently, there's no documented information regarding a specific mechanism of action for 2-Iodo-N-phenylacetamide in biological systems.

Since information on 2-Iodo-N-phenylacetamide is limited, it's best to handle it with caution assuming potential hazards:

  • Possible irritant: The amide group can react with skin or eyes, causing irritation.
  • Potential respiratory issues: Inhalation of dust particles might irritate the respiratory tract.
  • Iodine toxicity: At high concentrations, the iodine atom could contribute to some degree of iodine toxicity.

  • Palladium-Catalyzed Cross-Coupling Reactions: It can be utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
  • Nucleophilic Substitution: The iodine atom serves as a good leaving group, allowing for nucleophilic substitution reactions with various nucleophiles, enhancing its utility in synthetic chemistry .
  • Formation of Complex Organic Molecules: As an intermediate, it plays a crucial role in synthesizing more complex structures within organic chemistry .

Research indicates that 2-Iodo-N-phenylacetamide exhibits biological activities that may include:

  • Cytokine Modulation: It has been shown to interact with enzymes in ways that can influence pro-inflammatory cytokine production, suggesting potential applications in inflammatory diseases .
  • Enzyme Binding: The compound binds to substrate sites on specific enzymes, indicating its potential as a lead compound in drug development targeting various biological pathways .

Several synthesis routes have been documented for producing 2-Iodo-N-phenylacetamide:

  • From Diiodomethane and Phenyl Isocyanate: This method involves a reaction between diiodomethane and phenyl isocyanate, yielding 2-Iodo-N-phenylacetamide through nucleophilic attack .
  • Alternative Synthetic Routes: Chemical literature suggests multiple synthetic pathways involving different reagents and conditions, emphasizing the compound's versatility in organic synthesis .

The applications of 2-Iodo-N-phenylacetamide span multiple fields:

  • Pharmaceutical Industry: Due to its biological activity, it is explored as a potential therapeutic agent.
  • Organic Synthesis: It serves as an important intermediate for synthesizing complex organic molecules and pharmaceuticals.
  • Chemical Research: Its role in cross-coupling reactions makes it valuable for researchers working on new materials or drug discovery .

Studies on the interactions of 2-Iodo-N-phenylacetamide reveal its potential as a modulator of enzyme activity. Specifically:

  • It has been identified as a substrate for certain enzymes, influencing their activity and potentially altering metabolic pathways.
  • The compound's ability to bind to various biological targets suggests further exploration could yield insights into its therapeutic potential and mechanism of action .

Several compounds share structural similarities with 2-Iodo-N-phenylacetamide. Here are comparisons highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
N-(2-Iodophenyl)acetamideContains iodine on the phenyl ringSimilar but lacks the acetamide nitrogen
N-(Phenyl)acetamideLacks halogen substituentNo iodine; different reactivity profile
2-Bromo-N-phenylacetamideBromine instead of iodineDifferent halogen affects reactivity
N-(4-Iodophenyl)acetamideIodine at para positionPositioning of iodine alters biological activity

The presence of iodine in 2-Iodo-N-phenylacetamide significantly influences its reactivity and biological properties compared to these similar compounds.

XLogP3

1.8

Dates

Modify: 2023-08-19

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